molecular formula C14H19FN2O2 B13640831 Ethyl 1-[(2-fluoro-4-pyridinyl)methyl]-4-piperidinecarboxylate CAS No. 460094-86-4

Ethyl 1-[(2-fluoro-4-pyridinyl)methyl]-4-piperidinecarboxylate

Cat. No.: B13640831
CAS No.: 460094-86-4
M. Wt: 266.31 g/mol
InChI Key: NVSZMEGCWNLQAD-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-fluoropyridin-4-yl)methyl]piperidine-4-carboxylate is a compound that belongs to the class of piperidinecarboxylates This compound is characterized by the presence of a piperidine ring, a fluoropyridine moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(2-fluoropyridin-4-yl)methyl]piperidine-4-carboxylate typically involves the reaction of 2-fluoropyridine with piperidine derivatives under specific conditions. One common method includes the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyridine ring . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-fluoropyridin-4-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 1-[(2-fluoropyridin-4-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential biomolecules . The fluoropyridine moiety enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[(2-fluoropyridin-4-yl)methyl]piperidine-4-carboxylate is unique due to the presence of the fluoropyridine moiety, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .

Properties

CAS No.

460094-86-4

Molecular Formula

C14H19FN2O2

Molecular Weight

266.31 g/mol

IUPAC Name

ethyl 1-[(2-fluoropyridin-4-yl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C14H19FN2O2/c1-2-19-14(18)12-4-7-17(8-5-12)10-11-3-6-16-13(15)9-11/h3,6,9,12H,2,4-5,7-8,10H2,1H3

InChI Key

NVSZMEGCWNLQAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=NC=C2)F

Origin of Product

United States

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